molecular formula C13H17NO5 B6643810 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6643810
M. Wt: 267.28 g/mol
InChI Key: PMKVFWMAVROWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as MOC, is a chemical compound that has gained significant attention in the field of scientific research. MOC is a member of the oxanorbornene family and is classified as a cyclic amino acid. The compound has attracted attention due to its potential applications in the field of biomedicine.

Mechanism of Action

The mechanism of action of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is not fully understood. However, it is known to inhibit the activity of enzymes involved in the biosynthesis of peptidoglycan, which is a component of bacterial cell walls. This inhibition results in the disruption of bacterial cell wall synthesis, leading to cell death. 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to have antimicrobial and anticancer properties, as well as the ability to inhibit the aggregation of beta-amyloid peptides. 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of biomedicine. However, there are also limitations to the use of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can be sensitive to heat and light, which can affect its stability over time.

Future Directions

There are several future directions for the study of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid. One potential direction is the development of new antibiotics based on the structure of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid. Another potential direction is the further study of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid's anticancer properties, with the goal of developing new cancer treatments. Additionally, the potential use of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid in the treatment of Alzheimer's disease and other neurodegenerative diseases warrants further investigation. Finally, the development of new formulations of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid that address its solubility and stability issues could expand its potential applications in the field of biomedicine.

Synthesis Methods

The synthesis of 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid involves the reaction of 3-methylfuran-2-carboxylic acid with formaldehyde and ammonia, followed by the addition of 1,3-dioxolan-4-ylmethyl chloride. The reaction yields 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, which can be purified through recrystallization. The synthesis method has been optimized to produce high yields of pure 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential applications in the field of biomedicine. It has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics. 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-[[(3-Methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

properties

IUPAC Name

4-[[(3-methylfuran-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9-2-5-19-10(9)11(15)14-8-13(12(16)17)3-6-18-7-4-13/h2,5H,3-4,6-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVFWMAVROWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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